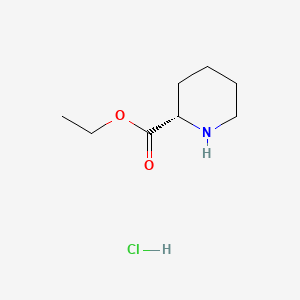

(S)-Ethyl piperidine-2-carboxylate hydrochloride

描述

Historical Context and Discovery

The discovery and development of piperidine derivatives traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for understanding this important class of heterocyclic compounds. The systematic study of piperidine stereochemistry emerged significantly later, gaining substantial momentum in the late twentieth century as researchers recognized the profound influence of chirality on biological activity.

The specific development of ethyl piperidine-2-carboxylate derivatives emerged as part of broader efforts to synthesize chiral amino acid analogs and pharmaceutical intermediates. The recognition that pipecolic acid, from which these esters derive, plays crucial roles in biological systems provided additional impetus for developing synthetic methodologies to access these compounds in enantiomerically pure form. Pipecolic acid was identified in the Murchison meteorite and occurs naturally in leaves of the genus Myroxylon, a tree from South America, highlighting its fundamental importance in both terrestrial and extraterrestrial chemistry.

Significance in Organic Chemistry and Pharmaceutical Research

This compound occupies a central position in contemporary pharmaceutical research due to its versatility as a chiral building block and its relevance to central nervous system drug development. The compound's significance extends across multiple dimensions of modern medicinal chemistry, particularly in the modulation of physicochemical properties, enhancement of biological activities, improvement of pharmacokinetic profiles, and reduction of cardiac human ether-related gene toxicity.

Research demonstrates that the introduction of chiral centers in piperidine scaffolds can dramatically alter drug properties. Studies on succinate receptor 1 inhibitors revealed that positional changes of substituents on the piperidine ring resulted in substantial variations in lipophilicity, with logarithmic distribution coefficient values at physiological hydrogen ion concentration differing by more than one unit between positional isomers. These findings underscore the critical importance of precise stereochemical control in pharmaceutical development.

The compound's relevance to neuroscience research stems from the structural similarity of piperidine derivatives to several neurotransmitters and neuroactive compounds. Isonipecotic acid, a related piperidine derivative, functions as a gamma-aminobutyric acid type A receptor partial agonist, demonstrating the pharmacological potential of this compound class. Furthermore, pipecolic acid has been identified as a weak inhibitory neurotransmitter and gamma-aminobutyric acid agonist in mammalian systems, particularly in rat brain tissue where the pipecolate pathway represents the major lysine catabolic route.

Classification within Piperidine Derivatives

This compound belongs to the broader family of piperidine-2-carboxylic acid derivatives, which includes several important biochemical and pharmaceutical compounds. This classification system encompasses multiple structural variations based on the position of carboxylic acid substitution and the stereochemical configuration at chiral centers.

The compound represents a specific subset of pipecolic acid derivatives, where pipecolic acid (piperidine-2-carboxylic acid) serves as the parent structure. Related compounds within this classification include the racemic mixture and the (R)-enantiomer, with the latter bearing Chemical Abstracts Service number 22328-77-4. The distinction between these stereoisomers proves crucial for biological activity, as demonstrated in numerous pharmaceutical applications where different enantiomers exhibit markedly different pharmacological profiles.

Within the broader piperidine derivative family, this compound contrasts with isonipecotic acid (4-piperidinecarboxylic acid), which represents the 4-position carboxylate analog. The positional difference significantly affects biological activity, with isonipecotic acid functioning as a gamma-aminobutyric acid type A receptor partial agonist while pipecolic acid derivatives typically exhibit different receptor binding profiles and metabolic pathways.

The hydrochloride salt formation represents another important classification aspect, as salt formation enhances stability, water solubility, and handling characteristics compared to the free base form. This modification facilitates pharmaceutical formulation and synthetic applications while maintaining the essential stereochemical integrity of the molecule.

Stereochemical Importance and Chirality

The stereochemical designation (S) in this compound reflects the specific three-dimensional arrangement of atoms around the chiral carbon at position 2 of the piperidine ring, following the Cahn-Ingold-Prelog priority rules for absolute configuration assignment. This stereochemical specificity proves fundamental to the compound's biological activity and synthetic utility, as demonstrated by extensive research on chiral piperidine scaffolds in pharmaceutical applications.

Contemporary pharmaceutical research emphasizes that chiral drugs exhibit superior adaptability to protein-binding sites due to the asymmetric nature of biological systems. The introduction of chiral centers in piperidine scaffolds enhances drug efficacy by providing multiple configurational isomers capable of optimal protein cavity fitting. Studies on mitogen-activated protein kinase signaling pathway inhibitors demonstrated that specific stereochemical arrangements at piperidine chiral centers dramatically influence inhibitory potency, with differences spanning several orders of magnitude between stereoisomers.

The stereochemical importance extends to metabolic considerations, as research on pipecolic acid metabolism reveals distinct pathways for different stereoisomers. Studies using lysine loading tests in human subjects demonstrated that D- and L-pipecolic acid isomers exhibit different metabolic mechanisms, with the D-isomer primarily originating from dietary lysine catabolism by intestinal bacteria rather than direct food intake. These findings suggest that stereochemical configuration influences both pharmacokinetics and metabolic fate in biological systems.

Crystal structure analyses of related piperidine derivatives bound to target proteins illustrate the critical role of stereochemistry in molecular recognition. Research on calcium-dependent protein kinase 1 inhibitors revealed that specific stereochemical arrangements enable the formation of critical salt bridges between the piperidine nitrogen and glutamic acid residues in the active site, directly correlating with inhibitory potency.

Nomenclature and Identification Systems

This compound employs multiple systematic identification approaches that facilitate its recognition across chemical databases and research literature. The compound's International Union of Pure and Applied Chemistry name, ethyl (2S)-piperidine-2-carboxylate hydrochloride, provides unambiguous structural description including stereochemical designation.

The Chemical Abstracts Service registry number 123495-48-7 serves as the primary unique identifier for this specific stereoisomer and salt form. This numbering system differentiates the compound from related structures, including the (R)-enantiomer (Chemical Abstracts Service number 22328-77-4) and the free base forms. The distinction proves essential for procurement, regulatory compliance, and literature searches.

The Standard International Chemical Identifier provides a machine-readable representation: InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1. The corresponding International Chemical Identifier Key, KGAWPIXNSIYQPC-FJXQXJEOSA-N, offers a condensed hash representation suitable for database searches.

The Simplified Molecular Input Line Entry System notation, CCOC(=O)[C@@H]1CCCCN1.Cl, provides a linear string representation that explicitly indicates the stereochemical configuration through the @@ symbol. This notation facilitates computational chemistry applications and automated structure processing.

Additional identification includes the free base Chemical Abstracts Service number 22328-78-5, which corresponds to the compound without the hydrochloride salt. This distinction proves important for synthetic planning and regulatory documentation, as different salt forms may require separate registration and handling procedures.

属性

IUPAC Name |

ethyl (2S)-piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAWPIXNSIYQPC-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678568 | |

| Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123495-48-7 | |

| Record name | Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl piperidine-2-carboxylate hydrochloride typically involves the esterification of piperidine-2-carboxylic acid with ethanol, followed by the resolution of the racemic mixture to obtain the (S)-enantiomer. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

化学反应分析

Types of Reactions

(S)-Ethyl piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidine-2-carboxylic acid, and piperidine-2-methanol .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- CAS Number : 123495-48-7

- Chemical Structure : The compound contains a piperidine ring, an ethyl ester functional group, and is presented as a hydrochloride salt, enhancing its solubility in water.

Pharmaceutical Applications

(S)-Ethyl piperidine-2-carboxylate hydrochloride serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. Notable applications include:

- Anticonvulsant Agents : Research indicates that this compound can be utilized in the synthesis of anticonvulsant drugs, potentially leading to new treatments for epilepsy and other seizure disorders.

- Chiral Building Block : Its stereocenter allows for the controlled synthesis of enantiomerically pure compounds, which is crucial for the efficacy and safety of many drugs. This characteristic is particularly important in developing drugs with specific biological activities.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step processes that introduce chirality and functional groups necessary for its applications. Key synthetic routes include:

- Asymmetric Hydrogenation : This method has been employed to produce various piperidine derivatives with high enantiomeric excess, highlighting the compound's versatility in medicinal chemistry .

- Intramolecular Aza-Michael Reactions : These reactions are effective for constructing enantiomerically enriched piperidines, demonstrating the compound's utility in synthesizing complex molecular architectures .

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Anticholinesterase Activity

A study focused on phenoxyethyl derivatives of piperidine demonstrated that compounds synthesized using this compound exhibited significant inhibitory activity against electric eel acetylcholinesterase (eeAChE) and equine butyrylcholinesterase (eqBuChE). The most potent inhibitors showed IC50 values as low as 2.1 µM against eeAChE, indicating potential therapeutic applications in treating Alzheimer's disease .

Case Study 2: Selective Receptor Modulation

Research has explored the use of this compound in developing selective serotonin receptor modulators. The compound's ability to serve as a chiral building block facilitates the creation of compounds with targeted activity profiles, which could lead to advancements in psychiatric medications .

作用机制

The mechanism of action of (S)-Ethyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring structure allows it to fit into the active sites of enzymes and receptors, modulating their activity .

相似化合物的比较

Ethyl Piperidine-2-Carboxylate Hydrochloride (Racemic Mixture)

Methyl (S)-Piperidine-2-Carboxylate Hydrochloride

- CAS : 18650-39-0

- Molecular Formula: C₇H₁₄ClNO₂

Ethyl Piperidine-3-Carboxylate Hydrochloride

Ethyl 2-(Piperidin-4-yl)Acetate Hydrochloride

- CAS : 169458-04-2

- Molecular Formula: C₉H₁₈ClNO₂

- Key Difference : Incorporates an acetate side chain at the 4-position, expanding its utility in peptide mimetics .

Comparative Data Table

Pharmacological and Industrial Relevance

- (S)-Enantiomer Specificity : The (S)-configuration is crucial for binding to chiral targets, such as GABA receptors or protease enzymes , where mismatched stereochemistry can nullify activity .

- Cost and Availability: Racemic ethyl piperidine-2-carboxylate hydrochloride (CAS: 77034-33-4) is more cost-effective but less selective, making it preferable for non-stereosensitive applications .

生物活性

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various biological applications, especially in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- Structure : Contains a piperidine ring and an ethyl ester functional group at the 2-position, enhancing its solubility and biological activity.

This compound interacts with various molecular targets, including enzymes and receptors. Its structure allows it to function as both an inhibitor and activator , depending on the context of use. The piperidine ring's ability to fit into active sites is crucial for modulating enzyme activity, which can lead to significant biological effects.

Biological Activities

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : Recent studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, some derivatives showed improved activity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Effects : As a precursor in synthesizing pharmaceuticals targeting the central nervous system, this compound has been studied for its potential neuroprotective properties against neurotropic viruses .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on acetyl-CoA carboxylases (ACC1 and ACC2), which are critical in lipid metabolism. Some analogs demonstrated IC50 values below 1000 nM, indicating promising inhibitory potency .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of chirality and functional groups necessary for its applications in medicinal chemistry. The compound serves as a chiral building block in synthesizing various drug candidates .

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| (S)-Ethyl piperidine-2-carboxylate | <1000 | ACC1 and ACC2 inhibitor |

| Piperidinone derivative | <500 | Anticancer activity |

| EF24 analog | <100 | IKKb inhibition |

Case Studies

- Neurotropic Virus Inhibition : A study demonstrated that certain piperidine derivatives could inhibit the replication of neurotropic alphaviruses, providing a basis for developing antiviral therapies .

- Cancer Therapy Exploration : Research on spirocyclic structures containing piperidine moieties showed enhanced interactions with protein binding sites, leading to increased cytotoxicity against various cancer cell lines .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-ethyl piperidine-2-carboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a multi-step procedure may include the use of chiral auxiliaries or enantioselective hydrogenation. Critical parameters include reaction temperature (e.g., maintaining 0–5°C during acid catalysis), solvent choice (e.g., anhydrous ethyl acetate), and purification via recrystallization with hydrochloric acid to isolate the hydrochloride salt . Purity (>99%) can be confirmed using chiral HPLC with a polysaccharide-based column .

Q. Which analytical techniques are recommended for verifying the identity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (1H/13C) to confirm structural integrity, focusing on characteristic peaks for the piperidine ring and ester group.

- HPLC-UV or LC-MS for purity assessment, using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .

- Chiral chromatography to validate enantiomeric excess, referencing USP/EP impurity standards for resolution thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways.

- Monitor hydrolytic degradation of the ester group via pH-dependent kinetic studies (e.g., pH 1–7 buffers) .

- Use mass spectrometry to identify degradation products, such as piperidine-2-carboxylic acid or ethyl ester hydrolysis byproducts .

Q. What strategies are effective for minimizing racemization during synthesis or purification?

- Methodological Answer :

- Avoid prolonged exposure to acidic/basic conditions during workup. For example, limit HCl-mediated salt formation to <2 hours at 0°C .

- Use low-temperature crystallization (e.g., −20°C) to prevent thermal racemization.

- Monitor enantiomeric purity at each step using polarimetry or chiral GC .

Q. How should researchers design experiments to identify and quantify trace impurities in this compound?

- Methodological Answer :

- For known impurities : Use pharmacopeial reference standards (e.g., EP/ USP) for HPLC calibration, focusing on structurally related byproducts like ethyl ester derivatives or piperidine ring oxidation products .

- For unknown impurities : Employ LC-HRMS with fragmentation patterns to propose structures, followed by synthetic validation .

Q. What experimental approaches optimize yield in large-scale synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Screen catalysts (e.g., chiral Ru complexes) for asymmetric hydrogenation of precursor ketones.

- Optimize solvent systems (e.g., dichloromethane/ethanol mixtures) to balance reaction rate and enantioselectivity .

- Use process analytical technology (PAT) for real-time monitoring of critical quality attributes like pH and temperature .

Q. How can computational methods enhance understanding of this compound’s reactivity or degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。